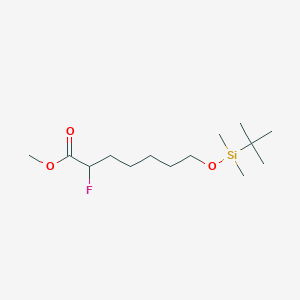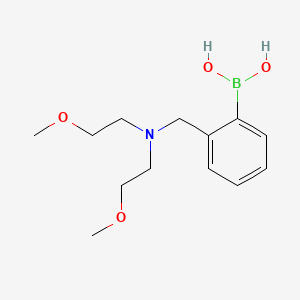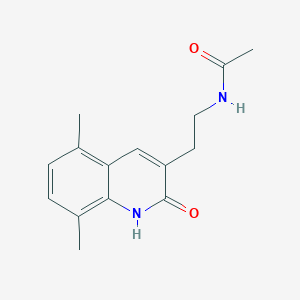
4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-(4-methoxyphenyl)benzamide, with the chemical formula C₁₄H₁₂FNO₂, is a synthetic compound. Its molecular weight is approximately 245.249 Da, and the monoisotopic mass is 245.085205 Da. The compound is also known by other names, including (4-fluorophenyl)-N-(4-methoxyphenyl)carboxamide and Benzamide, N-(4-methoxyphenyl)-4-fluoro- . It belongs to the class of benzamides, which are characterized by their carboxamide functional group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of 4-fluoro-N-(4-methoxyphenyl)benzamide consists of a benzene ring with a fluorine atom substituted at the para position (4-fluorophenyl). Additionally, a methoxy group (CH₃O) is attached to the benzene ring. The carboxamide functional group (-CONH₂) is linked to the benzene ring, completing the structure. For a visual representation, refer to the ChemSpider entry .
Aplicaciones Científicas De Investigación
Serotonin 1A Receptors in Alzheimer's Disease
4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide has been explored for its potential applications in imaging studies related to brain disorders. A study utilized a molecular imaging probe derived from this compound for positron emission tomography (PET) to quantify serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients. This research highlighted a significant decrease in receptor densities in critical brain regions, correlating with the severity of cognitive impairment. The findings suggest the compound's potential in diagnosing and understanding the progression of Alzheimer's disease (Kepe et al., 2006).
Synthesis for CB1 Cannabinoid Receptors Study
Another study explored the feasibility of nucleophilic displacement in the synthesis of a radiolabeled compound related to this compound for studying CB1 cannabinoid receptors in the brain via PET. This research offers insights into the synthesis process and potential applications in neurological studies, particularly involving cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Inhibitor of 5-Lipoxygenase
A structural modification of a similar compound demonstrated in vivo potency as an inhibitor of 5-lipoxygenase, indicating potential therapeutic applications in treating diseases mediated by this enzyme. This study underscores the importance of structural modifications to enhance bioavailability and reduce side effects, showcasing the compound's pharmacological potential (Mano et al., 2004).
Imaging Sigma2 Receptor Status in Tumors
Research into fluorine-containing benzamide analogs, including compounds structurally related to this compound, has been conducted for imaging the sigma2 receptor status of solid tumors using PET. This application highlights the compound's potential role in cancer diagnostics and understanding tumor biology (Tu et al., 2007).
Antimicrobial Analog Synthesis
A study demonstrated the synthesis of fluorobenzamides, including derivatives of the compound , showing promising antimicrobial activity. This research suggests potential applications in developing new antimicrobial agents, emphasizing the importance of the fluorine atom in enhancing activity (Desai et al., 2013).
Propiedades
IUPAC Name |
4-fluoro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-24-14-8-6-13(7-9-14)22-15(19-20-21-22)10-18-16(23)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRCAZORMJOWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2579768.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]cyclopropanecarboxamide](/img/structure/B2579770.png)
![N-(1,3-benzothiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2579771.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2579773.png)
![2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2579774.png)
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2579779.png)
![5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579780.png)
![N-(4-butylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2579781.png)

![N-(2,6-dimethylphenyl)-2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2579784.png)

![1-(4-chlorophenyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2579789.png)
